4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate 4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15498774
InChI: InChI=1S/C23H19BrN2O4/c1-16-6-10-18(11-7-16)29-15-22(27)26-25-14-17-8-12-19(13-9-17)30-23(28)20-4-2-3-5-21(20)24/h2-14H,15H2,1H3,(H,26,27)/b25-14+
SMILES:
Molecular Formula: C23H19BrN2O4
Molecular Weight: 467.3 g/mol

4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

CAS No.:

Cat. No.: VC15498774

Molecular Formula: C23H19BrN2O4

Molecular Weight: 467.3 g/mol

* For research use only. Not for human or veterinary use.

4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate -

Specification

Molecular Formula C23H19BrN2O4
Molecular Weight 467.3 g/mol
IUPAC Name [4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate
Standard InChI InChI=1S/C23H19BrN2O4/c1-16-6-10-18(11-7-16)29-15-22(27)26-25-14-17-8-12-19(13-9-17)30-23(28)20-4-2-3-5-21(20)24/h2-14H,15H2,1H3,(H,26,27)/b25-14+
Standard InChI Key CUPZYLAUMQGRCP-AFUMVMLFSA-N
Isomeric SMILES CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br
Canonical SMILES CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Introduction

The compound 4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate is a complex organic molecule featuring a hydrazinylidene moiety, a phenoxy group, and a bromobenzoate ester. This compound belongs to a class of organic compounds that are synthesized for research purposes, particularly in the fields of medicinal chemistry and organic synthesis. The presence of a methylphenoxy group suggests potential biological activities, although specific data on this compound is limited.

Synthesis and Chemical Reactions

The synthesis of 4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate would typically involve multiple steps, including the formation of the hydrazinylidene moiety and the attachment of the bromobenzoate group. Common reagents might include strong acids or bases and could involve reactions such as esterification or condensation reactions under controlled conditions.

Biological Activity and Applications

While specific biological activity data for 4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate is not available, compounds with similar structures have shown potential in medicinal chemistry. The mechanism of action could involve interactions with enzymes or receptors, similar to other hydrazinylidene derivatives.

Table: Comparison of Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Applications
2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoateC25H23ClN2O5466.9Medicinal chemistry, organic synthesis
4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoateC24H22N2O4394.4Medicinal chemistry, biological activities
3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine)Not specifiedNot specifiedTPO receptor agonist, thrombocytopenia treatment

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